Cas no 920169-32-0 (N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-3,4,5-trimethoxybenzamide)

N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-3,4,5-trimethoxybenzamide is a synthetic compound with notable properties for organic synthesis. This compound exhibits high purity and stability, facilitating its use in complex chemical transformations. Its unique structure allows for versatile applications in drug discovery and materials science.
N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-3,4,5-trimethoxybenzamide structure
920169-32-0 structure
Product name:N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-3,4,5-trimethoxybenzamide
CAS No:920169-32-0
MF:C20H21N3O6
MW:399.397245168686
CID:5505387
PubChem ID:18588376

N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-3,4,5-trimethoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • 920169-32-0
    • VU0503507-1
    • N-(2-{[6-(furan-2-yl)pyridazin-3-yl]oxy}ethyl)-3,4,5-trimethoxybenzamide
    • N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3,4,5-trimethoxybenzamide
    • N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]-3,4,5-trimethoxybenzamide
    • F2871-0011
    • AKOS024473600
    • N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-3,4,5-trimethoxybenzamide
    • Inchi: 1S/C20H21N3O6/c1-25-16-11-13(12-17(26-2)19(16)27-3)20(24)21-8-10-29-18-7-6-14(22-23-18)15-5-4-9-28-15/h4-7,9,11-12H,8,10H2,1-3H3,(H,21,24)
    • InChI Key: XXOMHMRVMIJRJT-UHFFFAOYSA-N
    • SMILES: O(C1=CC=C(C2=CC=CO2)N=N1)CCNC(C1C=C(C(=C(C=1)OC)OC)OC)=O

Computed Properties

  • Exact Mass: 399.14303540g/mol
  • Monoisotopic Mass: 399.14303540g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 9
  • Complexity: 497
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 105Ų

N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-3,4,5-trimethoxybenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2871-0011-1mg
N-(2-{[6-(furan-2-yl)pyridazin-3-yl]oxy}ethyl)-3,4,5-trimethoxybenzamide
920169-32-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2871-0011-2mg
N-(2-{[6-(furan-2-yl)pyridazin-3-yl]oxy}ethyl)-3,4,5-trimethoxybenzamide
920169-32-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2871-0011-30mg
N-(2-{[6-(furan-2-yl)pyridazin-3-yl]oxy}ethyl)-3,4,5-trimethoxybenzamide
920169-32-0 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2871-0011-40mg
N-(2-{[6-(furan-2-yl)pyridazin-3-yl]oxy}ethyl)-3,4,5-trimethoxybenzamide
920169-32-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2871-0011-50mg
N-(2-{[6-(furan-2-yl)pyridazin-3-yl]oxy}ethyl)-3,4,5-trimethoxybenzamide
920169-32-0 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2871-0011-25mg
N-(2-{[6-(furan-2-yl)pyridazin-3-yl]oxy}ethyl)-3,4,5-trimethoxybenzamide
920169-32-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2871-0011-5μmol
N-(2-{[6-(furan-2-yl)pyridazin-3-yl]oxy}ethyl)-3,4,5-trimethoxybenzamide
920169-32-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2871-0011-2μmol
N-(2-{[6-(furan-2-yl)pyridazin-3-yl]oxy}ethyl)-3,4,5-trimethoxybenzamide
920169-32-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2871-0011-10μmol
N-(2-{[6-(furan-2-yl)pyridazin-3-yl]oxy}ethyl)-3,4,5-trimethoxybenzamide
920169-32-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2871-0011-20mg
N-(2-{[6-(furan-2-yl)pyridazin-3-yl]oxy}ethyl)-3,4,5-trimethoxybenzamide
920169-32-0 90%+
20mg
$99.0 2023-05-16

Additional information on N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-3,4,5-trimethoxybenzamide

N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-3,4,5-trimethoxybenzamide (CAS No. 920169-32-0): A Comprehensive Overview

N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-3,4,5-trimethoxybenzamide (CAS No. 920169-32-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of substituted benzamides and is characterized by the presence of a furanopyridazine moiety linked to a trimethoxybenzamide group. The combination of these functional groups imparts distinct pharmacological properties, making it a promising candidate for various biological studies and drug development initiatives.

The molecular structure of N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-3,4,5-trimethoxybenzamide is particularly noteworthy. The furanopyridazine ring system is known for its ability to interact with biological targets through hydrogen bonding and π-stacking interactions, while the trimethoxybenzamide moiety provides additional hydrophobic and lipophilic characteristics. These features collectively contribute to the compound's ability to cross cell membranes and interact with specific receptors or enzymes.

Recent studies have highlighted the potential of N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-3,4,5-trimethoxybenzamide in various therapeutic areas. One of the most promising applications is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has shown that this compound can modulate key signaling pathways involved in neuroprotection and neuroinflammation. For instance, it has been demonstrated to inhibit the activation of microglial cells, which are known to contribute to neuroinflammatory processes in the brain.

In addition to its neuroprotective properties, N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-3,4,5-trimethoxybenzamide has also shown promise in cancer research. Studies have indicated that this compound can induce apoptosis in various cancer cell lines by targeting specific signaling pathways such as the PI3K/Akt and MAPK pathways. This ability to selectively target cancer cells while sparing normal cells makes it a potential candidate for developing novel anticancer agents.

The pharmacokinetic profile of N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-3,4,5-trimethoxybenzamide has been extensively studied to understand its bioavailability and metabolism. In vitro and in vivo experiments have shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body, with a particular affinity for tissues such as the brain and liver. The compound is metabolized primarily through hepatic enzymes, with major metabolites being identified and characterized.

To further evaluate its therapeutic potential, clinical trials are currently underway to assess the safety and efficacy of N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-3,4,5-trimethoxybenzamide in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at various dose levels, with no significant adverse effects reported. These findings are encouraging and pave the way for more advanced clinical trials to explore its efficacy in treating specific diseases.

The synthesis of N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-3,4,5-trimethoxybenzamide involves a multi-step process that combines organic synthesis techniques such as nucleophilic substitution reactions and coupling reactions. The starting materials are readily available, making large-scale production feasible for both research and commercial purposes. The synthetic route has been optimized to achieve high yields and purity levels, ensuring that the final product meets stringent quality standards.

In conclusion, N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-3,4,5-trimethoxybenzamide (CAS No. 920169-32-0) represents a promising compound with a wide range of potential applications in medicinal chemistry and drug development. Its unique molecular structure and pharmacological properties make it an attractive candidate for further research and clinical evaluation. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic benefits, this compound holds significant promise for advancing our understanding of various diseases and developing novel treatments.

Recommend Articles

Recommended suppliers
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd